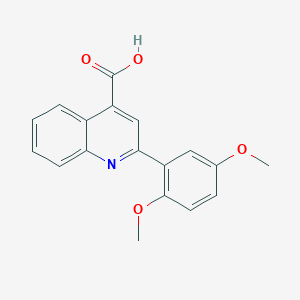

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 485335-52-2 . It has a molecular weight of 309.32 . The IUPAC name for this compound is 2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives often involves starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . A three-component synthesis of quinoline-4-carboxylic acids based on the Doebner hydrogen-transfer reaction has been developed . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15NO4/c1-22-11-7-8-17 (23-2)14 (9-11)16-10-13 (18 (20)21)12-5-3-4-6-15 (12)19-16/h3-10H,1-2H3, (H,20,21) .Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 309.32 . The compound is described as a gray powder .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Cytotoxic Activity : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to quinoline derivatives, has shown potent cytotoxic effects against various cancer cell lines, highlighting the potential of such compounds in developing anticancer therapies (Deady et al., 2003).

- Antimicrobial and Antioxidant Properties : Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid synthesized exhibited good chelating ability and scavenging activity, suggesting their potential as antioxidant and antibacterial agents (Shankerrao et al., 2013).

- Antitubercular Activity : Novel halomethylquinoline building blocks have been explored for their synthesis and biological activities, showing significant antitubercular activity and providing a promising avenue for further investigation in anti-tubercular drug development (Li et al., 2019).

Chemical Synthesis and Characterization

- Molecular Rearrangements : Studies on the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their derivatives have provided insights into molecular rearrangements leading to different quinoline derivatives (Klásek et al., 2003).

- Crystal Structure Analysis : The crystal structure of quinoline-2-carboxylic acid and its derivatives has been extensively studied, providing valuable information on molecular configurations and interactions, which is crucial for understanding their chemical properties and designing new compounds (Dobrzyńska et al., 2004).

Luminescent Properties and Material Science Applications

- Luminescent Properties : Naphtho[2,3-f]quinoline derivatives synthesized through a microwave-assisted process exhibited good luminescent properties, making them potential candidates for organic electroluminescent media (Tu et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid” are not mentioned in the search results, quinolone derivatives are a focus of research due to their various biological activities, including antitumor, antimalarial, antibacterial, antituberculosis, and antiviral activities . The rise in quinolone resistance threatens the clinical utility of this important drug class, and recent advancements in understanding how quinolones interact with their enzyme targets suggest approaches to designing new drugs that display improved activity against resistant strains .

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHSEFGKTMFMJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

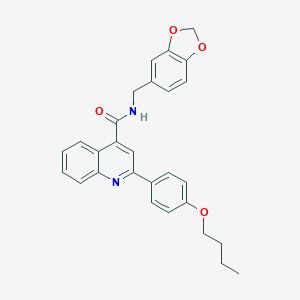

![2-(1,3-benzodioxol-5-yl)-N-[3,5-bis(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B452824.png)

![2-(4-butoxyphenyl)-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B452825.png)

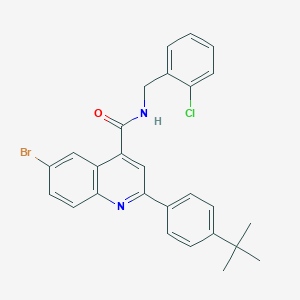

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B452828.png)

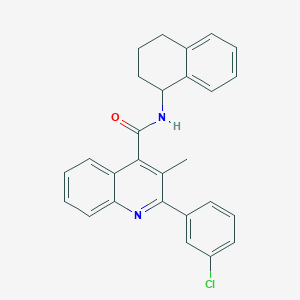

![N-(3-chlorophenyl)-2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452832.png)

![Propyl 2-[(4-chlorobenzoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B452838.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452840.png)

-yl)methanone](/img/structure/B452844.png)